![molecular formula C15H10Cl2FNO2 B12608571 2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol CAS No. 649556-47-8](/img/structure/B12608571.png)
2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a phenol group attached to an oxazole ring, which is further substituted with a dichlorofluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluoroaniline with glyoxylic acid to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Halogen atoms in the dichlorofluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the dichlorofluorophenyl group and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring structure, which are known for their diverse biological activities.
Uniqueness
The uniqueness of 2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Número CAS |
649556-47-8 |
|---|---|
Fórmula molecular |
C15H10Cl2FNO2 |
Peso molecular |
326.1 g/mol |
Nombre IUPAC |
2-[3-(2,4-dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-10-6-11(17)12(18)5-9(10)13-7-15(21-19-13)8-3-1-2-4-14(8)20/h1-6,15,20H,7H2 |
Clave InChI |
LFFDUTJLHSDHQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
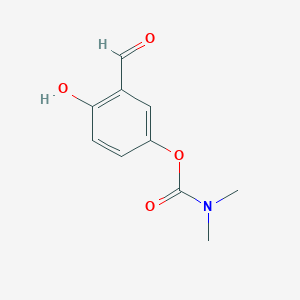
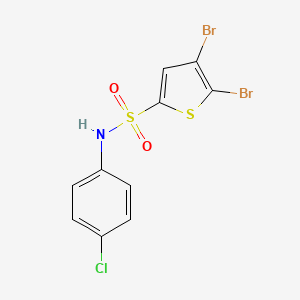
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)

![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
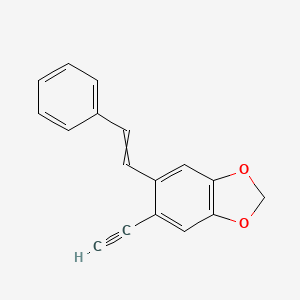

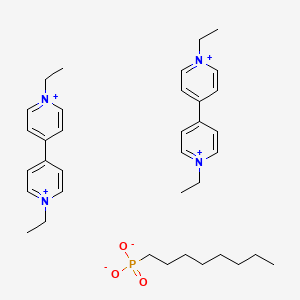
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

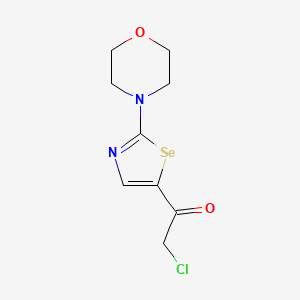
![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
